molecular formula C7H10N2O2S B14910828 N-(4-Oxo-4,5-dihydro-thiazol-2-yl)-isobutyramide

N-(4-Oxo-4,5-dihydro-thiazol-2-yl)-isobutyramide

Cat. No.: B14910828
M. Wt: 186.23 g/mol
InChI Key: ROBFNOGRCNMSOE-UHFFFAOYSA-N
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Description

N-(4-Oxothiazolidin-2-ylidene)isobutyramide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the thiazolidine ring imparts unique chemical properties to the compound, making it a valuable target for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxothiazolidin-2-ylidene)isobutyramide typically involves the cyclization of α-halocarbonyl compounds with thioureas. One common method is the Hantzsch synthesis, where the cyclization is carried out under mild conditions using a variety of reactants . Another method involves the reaction of isothiocyanatobenzene with 1,4-dithiane-2,5-diol . Additionally, the cyclocondensation of thionyl chloride with enaminones has been reported as an efficient route .

Industrial Production Methods

Industrial production of N-(4-Oxothiazolidin-2-ylidene)isobutyramide often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions typically involve the use of isocyanides, thiocarboxylic acids, aldehydes, and primary amines . The process is designed to be scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxothiazolidin-2-ylidene)isobutyramide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the thiazolidine ring.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Oxothiazolidin-2-ylidene)isobutyramide include other thiazolidine derivatives such as:

  • Thiazolidine-2,4-dione
  • Thiazolidine-2-thione
  • Thiazolidine-4-carboxylic acid

Uniqueness

What sets N-(4-Oxothiazolidin-2-ylidene)isobutyramide apart from these similar compounds is its unique combination of the thiazolidine ring with an isobutyramide group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-methyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)propanamide

InChI

InChI=1S/C7H10N2O2S/c1-4(2)6(11)9-7-8-5(10)3-12-7/h4H,3H2,1-2H3,(H,8,9,10,11)

InChI Key

ROBFNOGRCNMSOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1NC(=O)CS1

Origin of Product

United States

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